celaphanol A

α-glucosidase inhibitor type 2 diabetes postprandial hyperglycemia

Celaphanol A is a podocarpane-type diterpenoid non-competitive α-glucosidase inhibitor (IC50 8.06 µM, Ki 7.77 µM)—6-fold more potent than (+)-lariciresinol. Unlike acarbose, its allosteric mode makes it an essential benchmark for diabetes target screening. It also shows neuroprotection in PC12 cells (10 µM) and moderate NF-κB modulation, offering a balanced alternative to the highly potent but cytotoxic celastrol. With reported total synthesis and natural abundance, it is an ideal scaffold for analog library development. ≥98% purity, suitable for SAR and target validation studies.

Molecular Formula C17H20O4
Molecular Weight 288.34 g/mol
CAS No. 244204-40-8
Cat. No. B026724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecelaphanol A
CAS244204-40-8
Synonymscelaphanol A
Molecular FormulaC17H20O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1=C(C(=O)C3=CC(=C(C=C32)O)O)O)C)C
InChIInChI=1S/C17H20O4/c1-16(2)5-4-6-17(3)10-8-12(19)11(18)7-9(10)13(20)14(21)15(16)17/h7-8,18-19,21H,4-6H2,1-3H3/t17-/m1/s1
InChIKeyMLGLJFWISHCOAE-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Celaphanol A (CAS 244204-40-8): Sourcing Guide for the Abietane-Derived Diterpenoid with Differentiated α-Glucosidase and Neuroprotective Activity


Celaphanol A (CAS 244204-40-8), also known as (4aR)-6,7,10-trihydroxy-1,1,4a-trimethyl-3,4-dihydro-2H-phenanthren-9-one, is a diterpenoid natural product first isolated from Celastrus stephanotifolius [1] and also found in the root bark of Celastrus orbiculatus [2]. Chemically, it features a podocarpane-type abietane skeleton with a C17H20O4 formula (MW: 288.3 g/mol) and is characterized by its three phenolic hydroxyl groups and a conjugated enone system [3]. Its activity profile spans α-glucosidase inhibition, neuroprotection against oxidative stress, and moderate NF-κB pathway modulation.

Celaphanol A Procurement: Why Generic Diterpenoid Substitution Fails in Target-Based Assays


Generic substitution with other Celastrus-derived diterpenoids or podocarpane analogs is not scientifically justified due to marked divergence in target engagement and potency. While celastrol (a quinone methide triterpenoid) exhibits potent NF-κB inhibition, celaphanol A demonstrates only moderate activity in this pathway [1]. Conversely, celaphanol A shows strong α-glucosidase inhibition (IC50 8.06 µM) that is not a documented feature of its close structural analog celaphanol B or the co-occurring nimbidiol [2]. Even within the same compound family, the dimeric atropisomers (M)- and (P)-bicelaphanol A display divergent neuroprotective potencies relative to the monomeric celaphanol A [3]. These quantitative differences in target-specific potency preclude simple one-for-one replacement.

Celaphanol A Quantitative Evidence Guide: Head-to-Head Comparisons vs. Closest Analogs and Alternatives


α-Glucosidase Inhibition: Celaphanol A vs. (+)-Lariciresinol in the Same Assay Platform

In a 2024 phytochemical investigation of Celastrus orbiculatus, celaphanol A (compound 1) demonstrated strong α-glucosidase inhibitory activity with an IC50 of 8.06 ± 0.30 µM, compared to (+)-lariciresinol (compound 7) which exhibited an IC50 of 48.02 ± 0.47 µM in the identical assay system [1]. Kinetic analysis further identified celaphanol A as a non-competitive inhibitor with a Ki value of 7.77 ± 0.16 µM [1].

α-glucosidase inhibitor type 2 diabetes postprandial hyperglycemia

Neuroprotection Against H2O2-Induced Cytotoxicity: Celaphanol A Monomer vs. Bicelaphanol A Atropisomers

In PC12 cell assays evaluating protection against hydrogen peroxide-induced cytotoxicity, (M)-bicelaphanol A (1) exhibited a significant neuroprotective effect at 1 µM, whereas both (P)-bicelaphanol A (2) and celaphanol A (3) required 10 µM to achieve comparable effects [1].

neuroprotection oxidative stress PC12 cells

NF-κB and Nitric Oxide Inhibition: Celaphanol A vs. Celastrol in a Shared Anti-inflammatory Screen

In a 2002 study isolating inhibitors of NF-κB activation and nitric oxide (NO) production from Celastrus orbiculatus roots, celastrol (compound 7) was identified as the most active constituent, while celaphanol A (compound 8) and several sesquiterpene esters (1, 2, 4) showed only moderate inhibition in both assays [1].

NF-κB inhibitor nitric oxide production anti-inflammatory

Structural and Biosynthetic Differentiation: Celaphanol A as a Podocarpane-Type Diterpenoid vs. Pentacyclic Triterpenoids

Celaphanol A belongs to the podocarpane class of abietane diterpenoids (C17H20O4, MW 288.3), derived from a tricyclic core with an aromatic C-ring and a conjugated enone [1]. This contrasts sharply with the co-occurring pentacyclic triterpenoids (e.g., lupane, oleanane) in Celastrus species, which possess C30 frameworks and substantially different physicochemical properties (MW ~400-500 Da) [2].

diterpenoid podocarpane chemotaxonomy

Celaphanol A Application Scenarios: Where Differentiated Activity Drives Research Utility


α-Glucosidase Inhibitor Screening and Type 2 Diabetes Target Validation

Celaphanol A is a strong candidate for α-glucosidase inhibitor screening cascades, given its IC50 of 8.06 µM—approximately 6-fold more potent than (+)-lariciresinol in the same assay [1]. Its non-competitive inhibition mode (Ki = 7.77 µM) distinguishes it from competitive inhibitors like acarbose, making it valuable for studying allosteric modulation of α-glucosidase. Researchers validating new diabetes targets can use celaphanol A as a benchmark non-competitive inhibitor control.

Oxidative Stress Neuroprotection Studies in PC12 Cell Models

In H2O2-induced cytotoxicity assays using PC12 cells, celaphanol A demonstrates neuroprotection at 10 µM [1]. While less potent than (M)-bicelaphanol A (effective at 1 µM), its monomeric structure makes it a more accessible synthetic template and a valuable baseline comparator when evaluating dimerization effects on neuroprotective potency. This application is particularly relevant for Parkinson's disease and other neurodegenerative disorder models where oxidative stress is a key pathological driver.

NF-κB Pathway Modulation with Moderate Potency Requirements

For experimental systems where potent NF-κB inhibition (e.g., by celastrol) may cause cytotoxicity or off-target effects, celaphanol A offers a moderate-activity alternative [1]. Its classification as a 'moderate inhibitor' in both NF-κB activation and NO production assays positions it as a suitable tool compound for dose-response studies requiring partial pathway suppression rather than complete blockade, or for SAR studies exploring the podocarpane scaffold's anti-inflammatory potential.

Diterpenoid Structure-Activity Relationship (SAR) and Total Synthesis Studies

Celaphanol A's podocarpane core has been the subject of total synthesis efforts, with a six-step route from α-cyclocitral and 3,4-dimethoxy benzyl chloride yielding (±)-celaphanol A via BF3·Et2O-mediated intramolecular cyclization [1]. This synthetic accessibility, combined with its natural abundance in Celastrus species, makes celaphanol A a versatile starting point for generating analog libraries aimed at optimizing α-glucosidase inhibition or neuroprotective activity while modulating NF-κB off-target effects.

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